1-isopropyl-1H-pyrazole-4-carbaldehyde
CAS No.: 313735-67-0
Cat. No.: VC21058212
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313735-67-0 |
---|---|
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
IUPAC Name | 1-propan-2-ylpyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3 |
Standard InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(C=N1)C=O |
Canonical SMILES | CC(C)N1C=C(C=N1)C=O |
Introduction
Physical and Chemical Properties
Structural Identification
1-Isopropyl-1H-pyrazole-4-carbaldehyde is characterized by its distinct molecular structure that combines a five-membered pyrazole heterocycle with specific functional groups. The compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Table 1: Identification Parameters of 1-Isopropyl-1H-pyrazole-4-carbaldehyde
Parameter | Value |
---|---|
IUPAC Name | 1-propan-2-ylpyrazole-4-carbaldehyde |
CAS Number | 313735-67-0 |
Molecular Formula | C7H10N2O |
Molecular Weight | 138.17 g/mol |
InChI | InChI=1S/C7H10N2O/c1-6(2)9-4-7(5-10)3-8-9/h3-6H,1-2H3 |
InChI Key | JTOWCZGTZBCRNY-UHFFFAOYSA-N |
Canonical SMILES | CC(C)N1C=C(C=N1)C=O |
The compound is also known by several synonyms including 1-(propan-2-yl)-1H-pyrazole-4-carbaldehyde, 1-isopropylpyrazole-4-carbaldehyde, and 1H-Pyrazole-4-carboxaldehyde,1-(1-methylethyl) .
Physical Properties
The physical properties of 1-isopropyl-1H-pyrazole-4-carbaldehyde are crucial for understanding its behavior in various chemical reactions and applications.
Table 2: Physical Properties of 1-Isopropyl-1H-pyrazole-4-carbaldehyde
Property | Value |
---|---|
Boiling Point | 228.9±13.0 °C at 760 mmHg |
Density | 1.1±0.1 g/cm³ |
Flash Point | 92.2±19.8 °C |
Physical State | Solid/Liquid (depending on temperature) |
These properties indicate that the compound has moderate volatility and is relatively dense. The flash point suggests caution should be exercised when handling the compound at elevated temperatures .
Spectroscopic Properties
Mass spectrometry is an important analytical technique for identifying and characterizing 1-isopropyl-1H-pyrazole-4-carbaldehyde. The predicted collision cross section (CCS) values, which are useful for mass spectrometry applications, have been calculated for various adducts of this compound.
Table 3: Predicted Collision Cross Section (CCS) Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 139.08660 | 128.6 |
[M+Na]+ | 161.06854 | 140.1 |
[M+NH4]+ | 156.11314 | 136.2 |
[M+K]+ | 177.04248 | 136.7 |
[M-H]- | 137.07204 | 128.5 |
[M+Na-2H]- | 159.05399 | 133.9 |
[M]+ | 138.07877 | 130.0 |
[M]- | 138.07987 | 130.0 |
Synthesis Methods
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction represents one of the most common and efficient methods for synthesizing 1-isopropyl-1H-pyrazole-4-carbaldehyde. This reaction involves the formylation of the corresponding pyrazole using a combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
In a typical synthetic procedure, 1-isopropyl-1H-pyrazole is treated with the Vilsmeier-Haack reagent (formed in situ from POCl₃ and DMF) under controlled conditions. The reaction selectively introduces the formyl group at the C4 position of the pyrazole ring, yielding the desired aldehyde. This method is advantageous due to its mild reaction conditions and generally high yields .
Similar pyrazole derivatives such as 1-ethylpyrazole-4-carbaldehyde, 1-ethyl-3,5-dimethylpyrazole-4-carbaldehyde, and 1,1'-methylenebis(3,5-dimethylpyrazole-4-carbaldehyde) have been successfully synthesized from their corresponding N-alkylpyrazoles using this reaction, demonstrating its versatility and broad applicability .
Alternative Synthetic Routes
While the Vilsmeier-Haack reaction is predominant, several alternative approaches for synthesizing pyrazole-4-carbaldehydes have been reported. One such method involves the oxidation of the corresponding alcohols to aldehydes using appropriate oxidizing agents .
Another synthetic strategy employs different precursors altogether. For instance, 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde has been synthesized using Vilsmeier Haack complex starting from N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide, which was prepared from the reaction of 4-nitroacetophenone and hydrazide in the presence of acetic acid .
These alternative routes offer flexibility in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde and related compounds, allowing chemists to select the most appropriate method based on available starting materials, desired scale, and specific reaction conditions.
Chemical Reactivity
Aldehyde Group Reactions
The aldehyde functional group of 1-isopropyl-1H-pyrazole-4-carbaldehyde is highly reactive and participates in various chemical transformations. These reactions are fundamental to the compound's utility as a synthetic intermediate.
Reduction Reactions
The aldehyde group can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation is typically carried out under mild conditions and proceeds with high yields. The resulting alcohol, 1-isopropyl-1H-pyrazole-4-methanol, serves as another valuable intermediate for further synthetic elaborations.
Oxidation Reactions
Oxidation of the aldehyde group produces the corresponding carboxylic acid. This transformation is commonly achieved using oxidizing agents such as potassium permanganate (KMnO₄). For example, related pyrazole-4-carbaldehydes like 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde have been oxidized with potassium permanganate to yield pyrazole-4-carboxylic acids, which can be further converted to esters by reaction with alcohols in acidic medium .
Similar oxidation reactions have been reported for 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes using potassium permanganate in water-pyridine medium, resulting in high yields of the corresponding acids. These acids can be further transformed into acid chlorides and amides, expanding the range of accessible derivatives .
Condensation Reactions
The aldehyde group readily undergoes condensation with various nucleophiles. Reactions with active methylene compounds can lead to the formation of α,β-unsaturated compounds, which are important intermediates in heterocyclic synthesis. Condensations with semicarbazide, thiosemicarbazide, and hydroxylamine yield the corresponding derivatives that are useful for characterization and purification purposes .
Notably, condensation with amines results in the formation of imines or Schiff bases, which have found applications in coordination chemistry and catalysis. For example, pyrazolylthiazolidin-4-one has been synthesized by the reaction of a pyrazole-4-carbaldehyde with 2-mercaptoacetic acid and various substituted aromatic amines in toluene .
Pyrazole Ring Reactions
The pyrazole ring in 1-isopropyl-1H-pyrazole-4-carbaldehyde can undergo electrophilic substitution reactions, although these are less common than reactions involving the aldehyde group. The reactivity of the ring is influenced by the electronic effects of the isopropyl and aldehyde substituents, which affect the electron density distribution within the heterocycle.
Complex Transformations
More complex transformations involving both the aldehyde group and the pyrazole ring have been reported. For instance, Abu-Zaied et al. described the synthesis of pyrazolyloxadiazoles from 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes through a multi-step process involving oxidation with acidic K₂Cr₂O₇, esterification, hydrazide formation, and cyclization with carbon disulfide in KOH solution .
These complex transformations highlight the versatility of 1-isopropyl-1H-pyrazole-4-carbaldehyde as a synthetic building block for the construction of more elaborate heterocyclic systems with potential applications in medicinal chemistry and materials science.
Applications
Pharmaceutical Applications
1-Isopropyl-1H-pyrazole-4-carbaldehyde plays a significant role in pharmaceutical research and development. The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders .
The pyrazole scaffold is present in numerous bioactive molecules, making derivatives of 1-isopropyl-1H-pyrazole-4-carbaldehyde valuable in drug discovery programs. Researchers utilize this compound to create libraries of structurally diverse molecules that can be screened for therapeutic potential. The aldehyde group provides a convenient handle for introducing structural diversity through various transformations, including reductive amination, condensation, and addition reactions .
Many pyrazole derivatives have demonstrated promising biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. These findings have spurred continued interest in developing new pyrazole-based therapeutic agents using 1-isopropyl-1H-pyrazole-4-carbaldehyde as a starting material .
Agricultural Applications
In the agricultural sector, 1-isopropyl-1H-pyrazole-4-carbaldehyde is utilized in the development of agrochemicals. The compound serves as a precursor for the synthesis of novel pesticides, herbicides, and fungicides .
Pyrazole derivatives have shown efficacy against various plant pathogens and pests, making them valuable tools in crop protection. The strategic modification of the pyrazole scaffold, starting from compounds like 1-isopropyl-1H-pyrazole-4-carbaldehyde, has led to the development of agrochemicals with improved potency, selectivity, and environmental profiles .
The ability to fine-tune the properties of these compounds through structural modifications makes 1-isopropyl-1H-pyrazole-4-carbaldehyde particularly valuable in the quest for sustainable agricultural solutions that minimize environmental impact while maintaining efficacy against target organisms .
Material Science Applications
The application of 1-isopropyl-1H-pyrazole-4-carbaldehyde extends to material science, where it is incorporated into polymer formulations to enhance specific properties. Derivatives of this compound can be integrated into polymer structures to improve thermal stability, mechanical strength, and resistance to degradation .
Pyrazole-containing polymers have demonstrated enhanced performance in various applications, including protective coatings, adhesives, and specialty materials. The unique electronic properties of the pyrazole ring contribute to these enhanced characteristics, making 1-isopropyl-1H-pyrazole-4-carbaldehyde a valuable building block in the design of advanced materials .
Research Applications
In biochemical research, 1-isopropyl-1H-pyrazole-4-carbaldehyde serves as a valuable reagent for studying enzyme activities and metabolic pathways. Its reactivity and structural features make it useful for developing probes and inhibitors that can help elucidate biological mechanisms relevant to disease processes .
The compound also finds application in synthetic organic chemistry as a versatile intermediate for constructing complex heterocyclic systems. Its well-defined reactivity profile allows for selective transformations, making it a valuable tool in the synthesis of target molecules with specific structural features .
Exposure Route | Recommended Action |
---|---|
Skin Contact | Wash immediately with copious amounts of water for at least 15 minutes; remove contaminated clothing and shoes; seek medical attention if irritation persists |
Eye Contact | Wash with copious amounts of water for at least 15 minutes; ensure adequate flushing by separating eyelids with fingers; seek medical attention if irritation persists |
Inhalation | Remove to fresh air; seek medical attention in severe cases or if symptoms persist |
Ingestion | Seek immediate medical attention |
Personal protective equipment, including gloves, safety glasses, and appropriate respiratory protection, should be used when handling the compound. Adequate ventilation is essential to minimize inhalation exposure .
Preparation of Stock Solutions
For research applications, proper preparation of stock solutions is essential. The following table provides guidance for preparing solutions of 1-isopropyl-1H-pyrazole-4-carbaldehyde at various concentrations.
Table 5: Stock Solution Preparation Guide for 1-isopropyl-1H-pyrazole-4-carbaldehyde
Concentration | Volume needed for 1 mg | Volume needed for 5 mg | Volume needed for 10 mg |
---|---|---|---|
1 mM | 7.2375 mL | 36.1873 mL | 72.3746 mL |
5 mM | 1.4475 mL | 7.2375 mL | 14.4749 mL |
10 mM | 0.7237 mL | 3.6187 mL | 7.2375 mL |
This information is particularly valuable for researchers conducting in vitro studies with 1-isopropyl-1H-pyrazole-4-carbaldehyde .
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